![molecular formula C8H12N4O5 B1672306 Fazarabine CAS No. 65886-71-7](/img/structure/B1672306.png)
Fazarabine
Overview
Description
Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine . It has demonstrated activity against a variety of human solid tumor xenografts including colon, lung, and breast cancers .
Synthesis Analysis
This compound was synthesized in the 1970s as a molecule with the arabinose of ara-C and the triazine ring of azacitidine . Like ara-C, this compound requires intracellular activation of the nucleotide triphosphate by deoxycytidine kinase before integrating into a DNA sequence .
Molecular Structure Analysis
The chemical formula of this compound is C8H12N4O5 . Its exact mass is 244.08 and its molecular weight is 244.205 .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H12N4O5 and a molecular weight of 244.2 .
Scientific Research Applications
Analog of Antitumor Nucleosides
Fazarabine is an analog of the antitumor nucleosides cytosine arabinoside and 5-azacytidine. It metabolizes to the nucleotide level, incorporates into DNA, and inhibits DNA synthesis and methylation. This property has demonstrated antitumor activity against various human tumor xenografts (Kuebler et al., 1991).
Activity Against Solid Tumors
This compound has shown activity against a range of human solid tumor xenografts, including colon, lung, and breast cancers. It has been studied in phase II trials for patients with refractory metastatic colon cancer (Ben-Baruch et al., 1993).
Use in Pediatric Oncology
In pediatric oncology, this compound was evaluated in a phase I trial for children with refractory malignancies. It showed reversible granulocytopenia and thrombocytopenia as dose-limiting toxicities (Heideman et al., 1989).
Mechanism of Action Studies
Studies on this compound's mechanism of action in mammalian lymphoblasts revealed that it inhibits the incorporation of labeled thymidine into DNA, affecting the synthesis and functional competence of DNA. This suggests its role in arresting DNA synthesis (Barchi et al., 1996).
Clinical Trials in Various Cancers
This compound has been the subject of various phase II trials for different types of cancer, including advanced colorectal carcinoma, high-grade gliomas, and advanced squamous cell carcinoma of the cervix. However, it exhibited limited activity in these cancers at the doses and schedules tested (Hubbard et al., 1992; Selby et al., 1994; Manetta et al., 1995).
Pharmacokinetic Evaluation
A clinical pharmacology study following a 72-hour infusion of this compound assessed its pharmacokinetics in patients with various malignancies. The study found a triphasic decline in plasma levels post-infusion, highlighting its rapid clearance and the linear relationship between dose and plasma levels (Ho et al., 1991).
Mechanism of Action
Target of Action
Fazarabine primarily targets DNA methyltransferase , an important enzyme involved in the epigenetic process that regulates gene expression in mammals . This enzyme plays a key role in silencing certain genes, such as tumor suppressor genes, in cancer .
Mode of Action
The mode of action of this compound is mediated through its incorporation into DNA and inhibition of DNA synthesis . It is a synthetic analogue of cytosine arabinoside and 5-azacytidine, incorporating structural features of both compounds .
Biochemical Pathways
This compound affects the DNA methylation pathway . Abnormal DNA methylation in a tumor cell is manifested in three aspects :
- The tumor suppressor gene (TSG) cannot be normally expressed due to hypermethylation in the promoter .
Result of Action
This compound has demonstrated a broad spectrum of antitumor activity in experimental models including P388 and L1210 cell lines . In clinical trials, the response rates were low and the drug development has been discontinued . The dose-limiting toxicity was reversible granulocytopenia and thrombocytopenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the spontaneous degradation of this compound in aqueous media suggests that the stability of the drug could be affected by the pH and temperature of the environment . Furthermore, the ability of this compound to cross the blood-brain barrier indicates that it can act in different physiological environments .
Safety and Hazards
properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-ARQDHWQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024360 | |
Record name | 5-Azacytosine arabinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 16 (mg/mL), Ethanol insoluble (mg/mL), Dimethylsulfoxide > 165 (mg/mL) | |
Record name | FAZARABINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/281272%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS RN |
65886-71-7 | |
Record name | Fazarabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65886-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fazarabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azacytosine arabinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAZARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V71D8JOKK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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